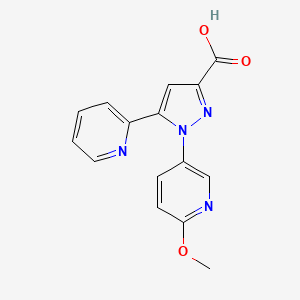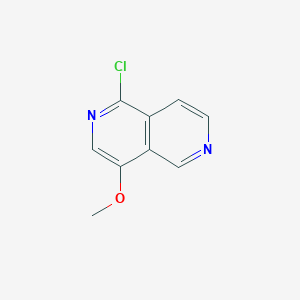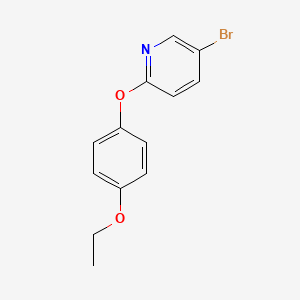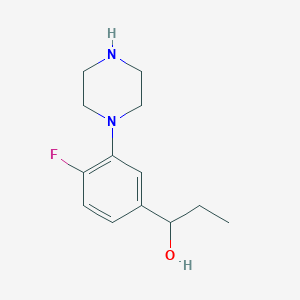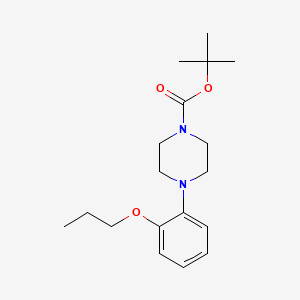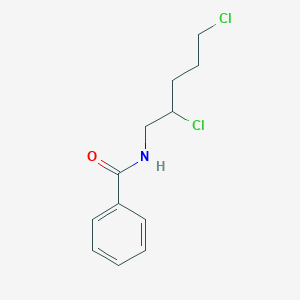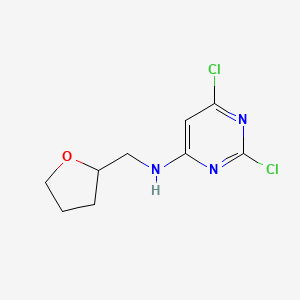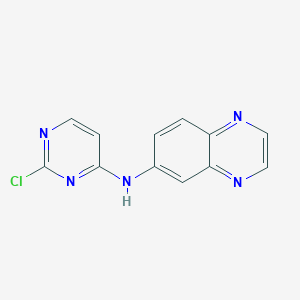
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzothiophene derivative under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives .
Applications De Recherche Scientifique
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine structure but differs in the presence of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is unique due to its benzothiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C19H14N2S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-8-10-20-11-16(13)14-5-4-6-15-17(12-22-19(14)15)18-7-2-3-9-21-18/h2-12H,1H3 |
Clé InChI |
ZQMPKSFKWUCKAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


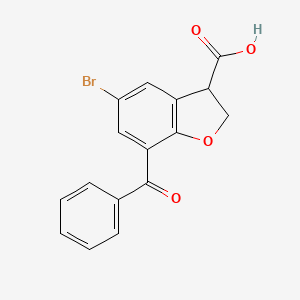
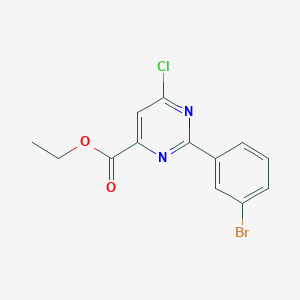
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)

